2-Azido-1-bromo-5-chloro-3-fluorobenzene
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Overview
Description
2-Azido-1-bromo-5-chloro-3-fluorobenzene is an aromatic compound characterized by the presence of azido, bromo, chloro, and fluoro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-bromo-5-chloro-3-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a fluorobenzene derivative followed by azidation. For instance, 1-bromo-3-chloro-5-fluorobenzene can be synthesized and then subjected to azidation using sodium azide in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-bromo-5-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The bromo group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Palladium Catalysts: Employed in coupling reactions.
Hydrogen Gas: Utilized in reduction reactions.
Major Products Formed
Aminated Derivatives: Formed by the reduction of the azido group.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Azido-1-bromo-5-chloro-3-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-1-bromo-5-chloro-3-fluorobenzene involves its reactivity towards nucleophiles and electrophiles The azido group can participate in click chemistry reactions, forming stable triazole ringsThese reactions are facilitated by the electronic effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Lacks the azido group but shares similar halogen substituents.
2-Azido-1-bromo-4-chlorobenzene: Similar structure but with different positions of the substituents.
Properties
Molecular Formula |
C6H2BrClFN3 |
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Molecular Weight |
250.45 g/mol |
IUPAC Name |
2-azido-1-bromo-5-chloro-3-fluorobenzene |
InChI |
InChI=1S/C6H2BrClFN3/c7-4-1-3(8)2-5(9)6(4)11-12-10/h1-2H |
InChI Key |
IGAPKCDPBOTPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=[N+]=[N-])Br)Cl |
Origin of Product |
United States |
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